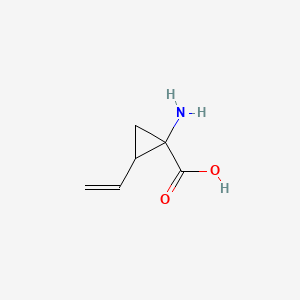

1-Amino-2-vinylcyclopropanecarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-2-ethenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-4-3-6(4,7)5(8)9/h2,4H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALLMPFNVWUCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619520 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80003-54-9 | |

| Record name | 1-Amino-2-ethenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantiomeric Purity of 1 Amino 2 Vinylcyclopropanecarboxylic Acid

The Critical Role of Absolute Stereochemistry in Biological Activity

The absolute stereochemistry of a chiral molecule dictates how it interacts with other chiral molecules in a biological system, such as enzymes and receptors. mdpi.comnih.gov For 1-Amino-2-vinylcyclopropanecarboxylic acid, the specific spatial orientation of its amino and vinyl groups on the cyclopropane (B1198618) ring is paramount for its intended pharmacological effect. nih.govacs.orgnih.gov The biological activity of vinyl-ACCA is intrinsically linked to its ability to fit into the active site of a target protein with high specificity. Even minor variations in its three-dimensional structure can lead to a dramatic loss of efficacy, underscoring the necessity of producing this compound in a stereochemically pure form. mdpi.comnih.gov Research has consistently shown that only one specific enantiomer of vinyl-ACCA exhibits the desired potent inhibitory activity against its biological target. nih.govacs.orgresearchgate.net This highlights the principle that in drug design, the chirality of a molecule is not a trivial detail but a fundamental factor governing its therapeutic potential. mdpi.comnih.gov

A Focus on the Optically Active Isomers: (1R,2S) and (1S,2R) Configurations

The biological significance of this compound is predominantly associated with its (1R,2S) enantiomer. acs.orgnih.govresearchgate.netbohrium.comrsc.org This specific isomer is a crucial building block in the synthesis of a new generation of highly potent inhibitors targeting the hepatitis C virus (HCV) NS3/4A protease. nih.govacs.orgresearchgate.netbohrium.com The precise (1R,2S) configuration allows for optimal binding to the enzyme's active site, leading to effective inhibition of viral replication. nih.gov

Conversely, the (1S,2R) enantiomer, the mirror image of the biologically active form, is significantly less active or inactive. This stark difference in biological activity between the two enantiomers underscores the critical importance of stereochemistry in the design and synthesis of antiviral therapeutics. The synthesis of vinyl-ACCA often results in a racemic mixture, containing equal amounts of the (1R,2S) and (1S,2R) isomers. researchgate.net Therefore, the development of efficient methods to isolate the desired (1R,2S) enantiomer in high purity is a key challenge and a major focus of research in the field. researchgate.netresearchgate.net

Methodologies for Chiral Purity Determination and Enhancement

Ensuring the enantiomeric purity of this compound is a critical step in its production for pharmaceutical applications. To this end, a variety of sophisticated analytical and preparative techniques are employed to both determine and enhance the chiral purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of this compound. researchgate.netcat-online.comsigmaaldrich.comsci-hub.se This method utilizes chiral stationary phases (CSPs) that can differentiate between the enantiomers of a compound, allowing for their separation and quantification. sigmaaldrich.commdpi.com

For the analysis of vinyl-ACCA and its derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used. researchgate.netsigmaaldrich.com A typical HPLC method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times. researchgate.netsigmaaldrich.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. For instance, a method using a CHIRALCEL OJ-H column with a mobile phase of 1% ethanol (B145695) in hexane (B92381) has been successfully used to determine the ee of a vinyl-ACCA derivative, with the (1R,2S)-isomer and (1S,2R)-isomer eluting at distinct retention times. researchgate.net This level of precision is essential for quality control in the synthesis of enantiomerically pure pharmaceuticals.

Table 1: HPLC Conditions for Enantiomeric Excess (ee) Determination of a Vinyl-ACCA Derivative This table is interactive. Users can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Column | CHIRALCEL OJ-H | researchgate.net |

| Particle Size | 5 µm | researchgate.net |

| Column Dimensions | 250 × 4.6 mm i.d. | researchgate.net |

| Mobile Phase | 1% Ethanol in Hexane | researchgate.net |

| Flow Rate | 0.75 mL/min | researchgate.net |

| Temperature | 25 °C | researchgate.net |

| Detection Wavelength | 200 nm | researchgate.net |

| Retention Time (1R,2S)-isomer | 16.4 min | researchgate.net |

| Retention Time (1S,2R)-isomer | 18.3 min | researchgate.net |

Preparatory Supercritical Fluid Chromatography (SFC) for Chiral Purity Upgrade

Preparatory Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the large-scale purification of chiral compounds, including the upgrading of the chiral purity of this compound esters. americanpharmaceuticalreview.comchromatographyonline.comresearchgate.netnih.gov SFC offers several advantages over traditional preparative HPLC, including faster separations, reduced solvent consumption, and easier product recovery. americanpharmaceuticalreview.comchromatographyonline.com

In the context of vinyl-ACCA, preparative SFC is employed to separate the desired (1R,2S)-enantiomer from its unwanted (1S,2R)-counterpart on a larger scale than analytical HPLC allows. researchgate.net The process involves using a chiral stationary phase and a mobile phase typically composed of supercritical carbon dioxide and a co-solvent like methanol. researchgate.netnih.gov By optimizing the chromatographic conditions, a high degree of separation can be achieved, leading to a significant upgrade in the enantiomeric excess of the desired isomer. researchgate.net This technique has been successfully applied to increase the enantiomeric excess of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester to a high level of purity. researchgate.net

Controlled Crystallization Processes for Enantiomeric Enrichment

Controlled crystallization is a classic yet highly effective method for the enantiomeric enrichment of chiral compounds, and it plays a significant role in the purification of this compound. amazonaws.commdpi.comresearchgate.netucm.es This technique leverages the differences in solubility between a racemic compound and its enantiomers, or between diastereomeric salts formed with a chiral resolving agent. amazonaws.commdpi.com

One strategy involves the formation of diastereomeric salts. amazonaws.com A racemic mixture of a vinyl-ACCA derivative can be treated with a chiral acid, such as di-p-toluoyl-D-tartaric acid, to form two diastereomeric salts. amazonaws.com These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. amazonaws.com One diastereomer will preferentially crystallize out of the solution, leading to an enrichment of the other diastereomer in the mother liquor. This process can be repeated to achieve a high level of enantiomeric purity. amazonaws.com For example, initial crystallization of a diastereomeric salt of a vinyl-ACCA derivative has been shown to provide a significant enrichment of the desired (1R,2S) isomer. amazonaws.com This enantiomerically enriched material can then be further purified by other methods, such as enzymatic resolution, to achieve an even higher enantiomeric excess. amazonaws.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid |

| (1S,2R)-1-Amino-2-vinylcyclopropanecarboxylic acid |

| (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester |

Advanced Synthetic Methodologies for 1 Amino 2 Vinylcyclopropanecarboxylic Acid and Its Derivatives

Overview of Diverse Synthetic Routes and Strategies

A variety of synthetic strategies have been developed to access enantiomerically pure (1R,2S)-vinyl-ACCA. uq.edu.au These methods can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis.

The first major strategy involves the initial non-stereoselective synthesis of racemic vinyl-ACCA or its ester derivatives, followed by a resolution step to separate the desired enantiomer. uq.edu.aunih.gov This resolution can be accomplished through two primary techniques:

Enzymatic Kinetic Resolution: This popular method uses enzymes, such as esterases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.govacs.org

Chemical Resolution: This classical approach involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. The differing physical properties of these salts, such as solubility, permit their separation. acs.orgamazonaws.com

The second major strategy is asymmetric synthesis, which aims to directly produce the desired (1R,2S)-enantiomer with high stereoselectivity, thereby avoiding a resolution step. Key asymmetric approaches include:

Asymmetric Phase-Transfer Catalysis (PTC): This catalytic method utilizes a chiral phase-transfer catalyst to control the stereochemistry during the cyclopropanation reaction. acs.orgresearchgate.net

Chiral Auxiliary-Mediated Synthesis: This approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of the key bond-forming reactions. A notable example is the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which undergo sequential alkylation and cyclization reactions. nih.govrsc.orgrsc.org

These diverse routes are often evaluated based on their scalability, operational convenience, cost-effectiveness, and the enantiomeric purity of the final product. uq.edu.au

Asymmetric Synthesis Approaches

Enzymatic resolution has emerged as a powerful and scalable tool for producing enantiopure amino acids. nih.gov This technique leverages the high stereoselectivity of enzymes, typically hydrolases like proteases and lipases, which catalyze the transformation of only one enantiomer from a racemic pair, a process known as kinetic resolution. rsc.orgacs.org

A highly effective and industrially applied method for obtaining (1R,2S)-vinyl-ACCA involves the kinetic resolution of its racemic N-protected ester derivatives using the commercial esterase Alcalase 2.4L. nih.govacs.org Alcalase 2.4L is a robust and inexpensive protease preparation from Bacillus licheniformis that exhibits esterase activity. nih.govrsc.org

The process typically begins with the synthesis of a racemic N-Boc-protected vinyl-ACCA ester (e.g., methyl or ethyl ester) via the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene. nih.govresearchgate.net This racemic ester is then subjected to enantioselective hydrolysis catalyzed by Alcalase 2.4L. The enzyme selectively hydrolyzes the desired (1R,2S)-ester to its corresponding carboxylic acid, leaving the undesired (1S,2R)-ester largely unreacted. rsc.orgresearchgate.net The resulting carboxylic acid and the unreacted ester can then be separated. This chemoenzymatic strategy has been successfully scaled up to produce multikilogram quantities of the vinyl-ACCA derivative with excellent enantiomeric excess (>99% ee). nih.gov

Table 1: Enzymatic Resolution of Racemic N-Boc-vinyl-ACCA Methyl Ester

| Substrate | Enzyme | Reaction | Desired Product | Outcome | Source(s) |

| Racemic N-Boc-vinyl-ACCA methyl ester | Alcalase 2.4L | Enantioselective hydrolysis | (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid | Scalable process delivering >99% ee | nih.govacs.orgacs.org |

A significant challenge encountered during the enzymatic resolution with Alcalase 2.4L is product inhibition. nih.govacs.org The product of the hydrolysis, (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid, acts as an inhibitor of the enzyme, which progressively slows down the reaction rate. nih.govresearchgate.net This inhibition leads to prolonged reaction times, compromising the efficiency and throughput of the process, particularly on an industrial scale. acs.orgresearchgate.net

Several strategies have been developed to mitigate this issue:

Use of Forcing Conditions: Employing more aggressive reaction conditions can help to drive the reaction forward despite the inhibition. acs.orgresearchgate.net

Sequential Chemical and Enzymatic Resolution: A more effective approach involves a two-step resolution process. First, the racemic amine is partially enriched in the desired (1R,2S)-enantiomer via chemical resolution by forming a diastereomeric salt. acs.orgamazonaws.com This enriched mixture is then subjected to enzymatic resolution. By starting with an enriched substrate, the concentration of the inhibitory product formed during the enzymatic step is reduced, which significantly improves the reaction rate and allows the resolution to be completed in a single, more efficient cycle. amazonaws.comresearchgate.net The general principle of product inhibition and its reversal has also been observed in other cyclopropane (B1198618) biosynthetic pathways. nih.gov

Chemical resolution through the formation of diastereomeric salts is a classical and effective method for separating enantiomers. uq.edu.au In the context of vinyl-ACCA, this technique is applied to the racemic free amine. The process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. amazonaws.com These salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 1-amino-2-vinylcyclopropanecarboxylic acid, di-p-toluoyl-D-tartaric acid has been proven to be an effective resolving agent. amazonaws.com When racemic vinyl-ACCA amine is treated with this agent in ethanol (B145695), a salt precipitates. amazonaws.com

A single crystallization can yield the salt of the (1R,2S)-amine with a significant enantiomeric excess of 50-55%. amazonaws.com

Table 2: Chemical Resolution of Racemic vinyl-ACCA Amine

| Resolving Agent | Initial Material | Result of First Crystallization | Overall Yield (Optically Pure) | Source(s) |

| Di-p-toluoyl-D-tartaric acid | Racemic vinyl-ACCA amine (7) | 40% yield, 50-55% ee of (1R,2S)-isomer salt (18) | 14% (after three additional crystallizations) | amazonaws.com |

Asymmetric phase-transfer catalysis (PTC) offers a direct route to enantiomerically enriched cyclopropane derivatives by controlling the stereochemistry during the C-C bond formation. rsc.org This approach avoids the need for resolving a racemic mixture.

One prominent PTC strategy for synthesizing (1R,2S)-vinyl-ACCA involves the stereoselective cyclopropanation of an achiral glycine imine ester, such as (E)-N-phenylmethyleneglycine ethyl ester, with trans-1,4-dibromo-2-butene. acs.orgresearchgate.net The reaction is performed under solid-liquid phase-transfer conditions in the presence of a chiral catalyst. High-throughput screening identified a cinchonidine-derived quaternary ammonium (B1175870) salt as an effective catalyst, providing the desired cyclopropanated product with up to 84% enantiomeric excess. acs.orgresearchgate.net This intermediate can then be converted to the final amino acid.

Another powerful PTC method involves the sequential dialkylation of a chiral, non-racemic Ni(II) complex of a glycine Schiff base. rsc.orgrsc.org In this approach, the chirality is introduced via a chiral ligand, such as one derived from (R)-N-(benzyl)proline. The complex undergoes a PTC-mediated alkylation followed by an intramolecular cyclization. This method demonstrates high diastereoselectivity and has been successfully scaled up. rsc.orgrsc.org

Table 3: Asymmetric Phase-Transfer Catalysis Approaches to vinyl-ACCA

| Method | Substrate | Catalyst/Auxiliary | Key Reaction | Result | Source(s) |

| Catalytic Cyclopropanation | (E)-N-phenylmethyleneglycine ethyl ester | Cinchonidine-derived PTC | Asymmetric cyclopropanation | Up to 84% ee | acs.orgresearchgate.net |

| Stoichiometric Asymmetric Synthesis | Glycine Schiff base Ni(II) complex | (R)-N-(benzyl)proline derived ligand | PTC alkylation & homogeneous cyclization | High diastereoselectivity, scalable | rsc.orgrsc.org |

Dialkylation of Glycine Schiff Bases

An alternative and highly effective strategy for constructing the vinyl-cyclopropane moiety involves the sequential dialkylation of a glycine Schiff base. nih.govresearchgate.net This method builds the cyclopropane ring through two distinct alkylation steps using a single bifunctional electrophile.

A scalable process for vinyl-ACCA derivatives has been developed using trans-1,4-dibromo-2-butene as the key electrophile. nih.govacs.orgresearchgate.netamazonaws.com The synthesis begins with a glycine Schiff base, such as the benzophenone (B1666685) imine of a glycine ester. researchgate.net In the presence of a strong base, the glycine derivative is deprotonated and undergoes an initial S_N2 alkylation with one of the bromine atoms of the dibromide. This is followed by a second, intramolecular S_N2' alkylation, where the enolate attacks the vinyl bromide at the other end of the molecule, closing the ring to form the desired vinyl-cyclopropane structure. nih.gov This one-pot dialkylation/cyclization sequence directly yields the racemic vinyl-ACCA core structure, which can then be further processed, for example, through enzymatic resolution to isolate the desired enantiomer. nih.govresearchgate.net

In the dialkylation of glycine Schiff bases with trans-1,4-dibromo-2-butene, controlling diastereoselectivity is crucial for maximizing the yield of the desired product isomer. nih.govresearchgate.net Research has shown that the choice of base and the stoichiometry of the reactants significantly impact the diastereomeric ratio of the resulting cyclopropane product. amazonaws.com

For instance, when using a glycine ethyl ester imine, studies compared various bases and reactant ratios. The use of lithium tert-butoxide (LiOtBu) as the base proved effective. amazonaws.com Optimizing the stoichiometry to use 1.25 equivalents of the imine and 2.35 equivalents of the base resulted in a 69% isolated yield of the desired product. amazonaws.com In contrast, other bases such as lithium hexamethyldisilazide (LiHMDS), sodium tert-butoxide (NaOtBu), and potassium tert-butoxide (KOtBu) led to lower yields, which was attributed in part to reduced diastereoselectivity. amazonaws.com These findings underscore the importance of meticulous optimization of reaction conditions to steer the reaction toward the formation of the desired vinyl-ACCA diastereomer. nih.govresearchgate.netamazonaws.com

Table of Optimized Reaction Conditions for Dialkylation

| Entry | Base | Imine Equivalents | Base Equivalents | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | LiOtBu | 1.25 | 2.35 | 69 | amazonaws.com |

| 2 | LiHMDS | 1.25 | 2.35 | 48 | amazonaws.com |

| 3 | NaOtBu | 1.25 | 2.35 | 59 | amazonaws.com |

| 4 | KOtBu | 1.25 | 2.35 | 16 | amazonaws.com |

Ni(II) Complex Methodology and Chiral Nucleophilic Glycine Equivalents

The asymmetric synthesis of this compound (vinyl-ACCA) has been significantly advanced through the use of chiral Ni(II) complexes of glycine Schiff bases. nih.gov This methodology employs a chiral equivalent of a nucleophilic glycine, where a glycine moiety is incorporated into a square-planar Ni(II) complex with a chiral ligand. nih.govacs.orgacs.org This approach offers high stereocontrol in alkylation, aldol, and Michael addition reactions under operationally convenient conditions. acs.orgacs.org

Design and Application of Axially Chiral Ni(II) Complexes

A key innovation in this field is the development of axially chiral Ni(II) complexes. nih.gov The design of these complexes is based on the principle that restricting the rotation of a phenyl group within the ligand structure can create a chiral axis, which in turn provides a powerful tool for stereocontrol during the synthesis of α-amino acids. core.ac.uk It has been demonstrated that the benzophenone phenyl group is crucial for achieving high stereocontrol during the homologation of the glycine methylene (B1212753) group. core.ac.uk

Researchers have designed and synthesized various axially chiral Ni(II) complexes of glycine and di-(benzyl)glycine Schiff bases. core.ac.uk For instance, ortho-chloro-containing complexes have been shown to possess exceptional configurational stability. core.ac.uk A notable example is a novel axially chiral nucleophilic glycine equivalent designed for the synthesis of (1R,2S)-vinyl-ACCA, which has demonstrated excellent yields and diastereoselectivity. nih.gov The application of these axially chiral complexes has proven to be a reliable and scalable method for producing this pharmaceutically important amino acid. nih.gov

The general approach involves the preparation of a glycine Schiff base Ni(II) complex, which is then used for further chemical transformations of the glycine part. nih.govmdpi.com The modular design of these complexes allows for the development of various chiral equivalents of nucleophilic glycine by deriving chirality from different amino acids or amines. core.ac.uk

Sequential SN2-SN2' Alkylation Strategies

A highly effective strategy for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequential SN2–SN2′ dialkylation of a chiral glycine Schiff base Ni(II) complex. rsc.org This process is a cornerstone of the advanced synthetic procedure for vinyl-ACCA. nih.gov

The reaction sequence typically includes a phase-transfer catalytic (PTC) alkylation (SN2) followed by a homogeneous SN2′ cyclization. rsc.org This two-step alkylation of a novel axially chiral nucleophilic glycine equivalent leads to the formation of the desired cyclopropane ring with high stereocontrol. nih.gov The process is completed by the disassembly of the resulting Ni(II) complex to yield the final amino acid. rsc.org

This sequential alkylation strategy has been successfully applied using an (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex, demonstrating its practicality for the asymmetric synthesis of (1R,2S)-vinyl-ACCA. rsc.org The reactions are conducted under operationally convenient conditions and have been successfully scaled up. rsc.org

Development and Application of Hamari Ligands

In the quest for more efficient and stable chiral ligands for Ni(II) complexes, "Hamari ligands" have been developed and successfully applied. These ligands are noted for their chemical stability and axial chirality, with no racemization observed during reactions. nih.gov One such ligand has been instrumental in several asymmetric reactions, consistently delivering excellent stereoselectivities. nih.gov This includes applications in the alkylation reactions of its related Ni(II) complex. nih.gov

The development of an advanced procedure for preparing (1R,2S)-vinyl-ACCA specifically utilized a newly designed axially chiral Ni(II) complex, a collaborative effort involving Hamari Chemicals Ltd. nih.gov This highlights the practical application and industrial relevance of these proprietary ligands in the synthesis of high-value, tailor-made amino acids. nih.gov

Scalability and Industrial Viability of Synthetic Processes

The scalability of synthetic processes for producing this compound and its derivatives is a critical factor for their industrial application. The use of Ni(II) complexes of glycine-derived Schiff bases has emerged as a particularly practical and efficient method for the large-scale synthesis of custom amino acids under mild and simple conditions. nih.govehu.es

A significant advantage of this methodology is the potential for recycling the chiral tridentate ligands. nih.govehu.es For example, a trichlorinated ligand, which is a precursor for a highly effective glycine Ni(II) complex, is commercially available and can be recovered as its hydrochloric salt by filtration after the disassembly of the complex. nih.gov This recycled ligand can be reused multiple times with minimal loss in each cycle, which greatly enhances the cost-effectiveness and attractiveness of the procedure for large-scale production. nih.gov

Furthermore, synthetically practical and operationally convenient methods for preparing the chiral ligands and their corresponding Ni(II) complexes with glycine have been developed, specifically addressing the needs of both academic and industrial research laboratories. acs.orgcapes.gov.br These methods often utilize inexpensive reagents and have been successfully scaled up. For instance, the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid via sequential alkylation has been scaled up to start with 6 grams of the initial Ni(II) complex. rsc.org An improved synthetic method for a key Ni(II) complex was successfully conducted in a 50 L jacketed glass reactor, yielding the product in 98.9% yield with over 99% chemical purity. mdpi.com These examples underscore the scalability and industrial viability of the Ni(II) complex-based synthetic routes. acs.orgnih.gov

Chromatography-Free Synthesis Sequences

The development of chromatography-free synthesis sequences is a significant goal in process chemistry as it simplifies purification, reduces solvent waste, and lowers production costs. In the context of synthesizing this compound and its derivatives using Ni(II) complexes, the high crystallinity of the intermediate complexes is a key feature that facilitates non-chromatographic purification methods. acs.org

For instance, the Ni(II) complex of a glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone features attractive physicochemical properties, including high crystallinity and specific solubility in certain organic solvents. acs.org This allows for convenient purification of the complex through precipitation and recrystallization, thereby avoiding the need for column chromatography. acs.org

Preparation of Key Derivatives and Precursors

The synthesis of this compound relies on the preparation of several key precursors and the ability to form derivatives for various applications. The foundational precursors are the chiral ligands and the corresponding glycine Schiff base Ni(II) complexes.

A synthetically practical method for preparing ligands such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP) and its analogues has been developed. acs.orgcapes.gov.brnih.gov The key step in this preparation is the amide bond formation between the respective o-aminobenzophenones and (S)-N-benzylproline (BP). acs.orgnih.gov These ligands are then reacted with glycine and a Ni(II) salt, such as Ni(OAc)₂, to form the chiral Ni(II) complexes that serve as nucleophilic glycine equivalents. acs.orgmdpi.com

The synthesis of the target vinyl-ACCA proceeds through the formation of intermediate Ni(II) complex derivatives. For example, the alkylation of the initial glycine complex with an appropriate electrophile, followed by a cyclization reaction, generates a new Ni(II) complex containing the vinylcyclopropane (B126155) moiety. nih.govrsc.org

After the core amino acid is synthesized, it is often converted into more useful derivatives, such as the Fmoc-protected form. The disassembly of the final Ni(II) complex is typically achieved under acidic conditions. nih.gov Following the removal of the chiral ligand, the resulting amino acid can be treated with reagents like 9-fluorenylmethoxycarbonyl succinimide (B58015) (Fmoc-OSu) to yield the Fmoc-protected amino acid, which is a standard form used in peptide synthesis. nih.gov This process has been shown to produce Fmoc-derivatives in high yield and with high enantiomeric excess. nih.gov

N-Boc Protected this compound Derivatives

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of vinyl-ACCA derivatives due to its stability and ease of removal. A common strategy involves the preparation of a racemic N-Boc protected vinyl-ACCA ester, which is then resolved to obtain the desired enantiomer. researchgate.net

One scalable process begins with the dialkylation of a glycine Schiff base using trans-1,4-dibromo-2-butene, which produces racemic vinyl-ACCA. nih.gov This intermediate is then protected with a Boc group. The resulting racemic N-Boc-vinyl-ACCA ester can be resolved through enzymatic hydrolysis. researchgate.net For instance, the treatment of racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate with di-tert-butyldicarbonate (Boc₂O) in the presence of sodium hydroxide (B78521) yields the N-Boc protected ethyl ester derivative. amazonaws.com

Optimization studies have been conducted to improve the yield of N-Boc-vinyl-ACCA esters. These studies have explored different reaction conditions, such as the choice of base and solvent. For example, using lithium tert-butoxide as the base and toluene (B28343) as the solvent has been shown to provide good yields. amazonaws.com The ethyl ester of the glycine Schiff base generally gives slightly higher yields compared to the methyl ester due to its greater stability against base-induced polymerization. amazonaws.com

Biocatalytic methods have also been developed for the asymmetric synthesis of N-Boc-vinyl-ACCA derivatives. researchgate.net These methods offer mild, highly selective, and environmentally friendly routes to these valuable compounds. researchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of N-Boc Protected Derivatives

| Compound/Reagent | Role | Reference |

| Glycine Schiff base | Starting material | nih.gov |

| trans-1,4-dibromo-2-butene | Electrophile for cyclopropanation | nih.gov |

| Di-tert-butyldicarbonate (Boc₂O) | Boc protecting agent | amazonaws.com |

| Lithium tert-butoxide | Base | amazonaws.com |

| Alcalase 2.4L | Enzyme for resolution | nih.govresearchgate.net |

Ethyl Ester Derivatives of this compound

The ethyl ester of this compound is a key intermediate in the synthesis of several antiviral compounds. acs.orgresearchgate.net A concise and asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester has been developed using phase-transfer catalyzed cyclopropanation. acs.org

This method involves the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst. acs.org A cinchonidine-derived catalyst has been identified as effective, providing the desired product in good yield and high enantiomeric excess. researchgate.netacs.org The resulting (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester can then be converted to the free amino ester. acs.org

Another approach involves the dialkylation of a glycine Schiff base to produce racemic ethyl 1-amino-2-vinylcyclopropanecarboxylate. nih.gov This racemic mixture can be resolved through enzymatic hydrolysis or by chemical resolution using a chiral acid, such as di-p-toluoyl-(D)-tartaric acid, to form diastereomeric salts that can be separated. nih.govnih.gov

The synthesis of these ethyl ester derivatives has been scaled up to produce multikilogram quantities, demonstrating the viability of these methods for industrial applications. nih.gov

Table 2: Synthesis Parameters for Ethyl Ester Derivatives

| Method | Catalyst/Resolving Agent | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Phase-Transfer Catalysis | Cinchonidine-derived catalyst | 78% | 77.4% | acs.org |

| Enzymatic Resolution | Alcalase 2.4L | >99% ee | >99% | nih.gov |

| Chemical Resolution | di-p-toluoyl-(D)-tartaric acid | High ee | High | nih.gov |

Sulfonamide Derivatives

Sulfonamide derivatives of this compound are important building blocks for potent hepatitis C virus (HCV) NS3 protease inhibitors. nih.gov Short and robust, chromatography-free synthetic sequences have been developed for the preparation of these compounds in high enantiomeric purity. nih.gov

A key step in one such synthesis is the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase-transfer catalysis conditions. nih.gov The robustness of this reaction has been significantly improved through mechanistic investigations, leading to a more reliable process. nih.gov A stable benzylidene-protected primary 1-amino-2-vinylcyclopropane amide intermediate can be isolated and its enantiomeric purity enhanced through controlled crystallization. nih.gov

The synthesis of sulfonamides generally involves the reaction of an amino group with a sulfonyl chloride. mdpi.com For example, 4-acetamidobenzenesulfonyl chloride can be reacted with amino acids in a basic solution to form the corresponding sulfonamide derivatives. cihanuniversity.edu.iq In the context of vinyl-ACCA, the amino group of the cyclopropane ring can be reacted with a suitable sulfonyl chloride to yield the desired sulfonamide derivative.

The development of one-pot synthesis methods, where thiols are converted directly to sulfonamides, offers a more efficient and atom-economical approach. researchgate.net

1-Amino-2-vinylcyclopropane Carboxylic Acid Amide as a Novel Precursor

1-Amino-2-vinylcyclopropane carboxylic acid amide has been identified as a novel precursor for the synthesis of 1-amino-2-vinylcyclopropanecarboxylic acids and their derivatives. google.com This amide precursor offers several advantages, including the potential for optical resolution and ease of derivatization. google.com

The synthesis of the amide can be achieved from 1-amino-2-vinylcyclopropane carbonitrile via hydrolysis using either an acid or a base. google.com For example, reacting the hydrochloride salt of a mixture of (1R, 2S)- and (1S, 2R)-isomers of 1-amino-2-vinylcyclopropane carboxylic acid amide with a sodium hydroxide solution leads to the formation of this compound. google.com

This amide precursor can be optically resolved using biocatalysts, such as microorganisms with stereoselective hydrolyzing activity. google.com This allows for the production of optically active 1-amino-2-vinylcyclopropanecarboxylic acids with high purity and yield. google.com The carboxylic acid amide site can also be chemically modified to create a variety of useful intermediates for the pharmaceutical and agrochemical industries. google.com

The use of amides as starting materials for the synthesis of other functional groups is a well-established strategy in organic chemistry. nih.govnih.gov The development of catalytic methods for amide synthesis from carboxylic acids and amines further enhances the utility of this approach. nih.gov

Biological Activities and Mechanistic Studies of 1 Amino 2 Vinylcyclopropanecarboxylic Acid

Enzyme Inhibition Profiles

1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) is a structurally unique, non-proteinogenic amino acid that has garnered significant attention for its potent and specific interactions with various enzymes. Its constrained cyclopropane (B1198618) ring and reactive vinyl group are key features that define its inhibitory activities.

While direct studies on a broad spectrum of amino acid metabolizing enzymes are specific, the activity of vinyl-ACCA can be inferred from research on closely related α-vinylic amino acids. These compounds are known to be potent inhibitors of enzymes involved in amino acid transformations. unl.edu For instance, vinylglycine, a related compound, exhibits a broad spectrum of inhibition against transaminases such as aspartate aminotransferase and alanine (B10760859) aminotransferase. unl.edu

A key enzyme in plant amino acid metabolism that is a target of similar molecules is 1-aminocyclopropane-1-carboxylate (ACC) synthase. unl.eduresearchgate.net This enzyme converts S-adenosyl-L-methionine to ACC, a precursor to the plant hormone ethylene (B1197577). researchgate.net The inhibitory action of vinyl-containing amino acids on such enzymes highlights their potential to interfere with crucial metabolic pathways involving amino acid substrates. The mechanism often involves the vinyl group participating in an inactivation reaction within the enzyme's active site. unl.edu

A significant portion of the enzymes involved in amino acid metabolism are dependent on the cofactor pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. nih.govpatsnap.com PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, and racemization. patsnap.comdrugbank.com The catalytic mechanism universally begins with the formation of a Schiff base (an external aldimine) between the aldehyde group of PLP and the amino group of the amino acid substrate. patsnap.comlibretexts.org This initial binding is followed by the abstraction of the substrate's α-proton, which leads to the formation of a stabilized carbanionic intermediate, known as the quinonoid intermediate. drugbank.comlibretexts.org

This compound and other α-vinylic amino acids are particularly effective as inhibitors of PLP-dependent enzymes. unl.edu After forming the initial Schiff base with PLP in the enzyme's active site, the conjugated vinyl group can undergo a Michael addition reaction with a nucleophilic residue of the enzyme. This process results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme. This "mechanism-based" or "suicide" inhibition is a hallmark of how vinylic amino acids interact with PLP-dependent enzymes like ACC synthase. unl.edu

Mechanism-based inhibitors are invaluable tools for studying the catalytic mechanisms of enzymes. rsc.org By reacting covalently within the active site only after undergoing part of the normal catalytic cycle, they help to identify key active site residues and elucidate reaction pathways. unl.edu

The specific and potent inactivation of PLP-dependent enzymes by this compound and its analogues makes them excellent chemical probes. unl.edu For example, the detailed study of the inactivation of ACC synthase by vinylglycine has provided significant insights into its catalytic mechanism. unl.edu This type of targeted inactivation allows researchers to label the active site, isolate and identify peptide fragments covalently bound to the inhibitor, and thereby map the enzyme's functional architecture. This approach is distinct from general photocrosslinking probes as it relies on the enzyme's own catalytic activity for activation. rsc.org

| Enzyme Class | Biochemical Function | Significance of Inhibition |

|---|---|---|

| Aminotransferases (Transaminases) | Transfer of amino groups between amino acids and α-keto acids. patsnap.com | Crucial for amino acid synthesis and degradation; inhibition can disrupt nitrogen metabolism. nih.gov |

| Decarboxylases | Removal of a carboxyl group, often in the synthesis of neurotransmitters (e.g., GABA, serotonin). patsnap.comlibretexts.org | Modulation of neurotransmitter levels, impacting neurological functions. mdpi.com |

| ACC Synthase | Catalyzes the conversion of SAM to ACC, the rate-limiting step in ethylene biosynthesis in plants. researchgate.net | A key target for controlling plant growth processes like fruit ripening. researchgate.net |

| Cystathionine β-lyase | Involved in the methionine biosynthesis pathway. unl.edu | Inhibition can affect bacterial growth and plant development. unl.edu |

Interactions with Biological Systems and Neurotransmitter Modulation

Amino acids are fundamental to the function of the central nervous system (CNS), where several act directly as neurotransmitters or serve as precursors for their synthesis. nih.govopenstax.org The primary excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), are both amino acids. mdpi.comopenstax.org The synthesis of GABA from glutamate, as well as the production of other key neurotransmitters like dopamine (B1211576) and serotonin, is catalyzed by PLP-dependent decarboxylase enzymes. patsnap.comopenstax.org

Given that this compound functions as a potent inhibitor of PLP-dependent enzymes, it possesses the potential to modulate neurotransmitter systems. patsnap.com By inhibiting the enzymes responsible for neurotransmitter synthesis, such a compound could theoretically alter the balance between excitatory and inhibitory signals in the brain. mdpi.com Fluctuations in the levels of amino acid-derived neurotransmitters are linked to a variety of neurological conditions, highlighting the importance of the enzymes in these pathways as therapeutic targets. mdpi.comnih.gov

Therapeutic Applications and Drug Discovery Research

The unique structural and reactive properties of this compound make it a highly valuable component in modern drug design. Its constrained cyclopropyl (B3062369) ring helps to position the vinyl group optimally for interaction with enzyme active sites, often leading to high potency and selectivity.

The (1R,2S) stereoisomer of this compound (vinyl-ACCA) has been identified as an essential pharmacophoric unit in a new generation of highly potent antiviral drugs. researchgate.net Specifically, it serves as a key building block for several inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme critical for viral replication. nih.govresearchgate.netacs.org

The incorporation of the vinyl-ACCA scaffold into the structure of these protease inhibitors has led to compounds with significantly improved efficacy. nih.gov Its development as a lead component in these agents underscores the success of using unique amino acid structures to create targeted therapeutics. mdpi.com The high demand for this specific amino acid in the pharmaceutical industry has spurred the development of multiple scalable synthetic and enzymatic resolution methods to produce the enantiomerically pure compound required for drug manufacturing. researchgate.netacs.orgamazonaws.com

| Compound Name | Therapeutic Target | Significance |

|---|---|---|

| BILN 2061 | HCV NS3 Protease | A pioneering HCV protease inhibitor that demonstrated a dramatic reduction in viral load. nih.govacs.org |

| Danoprevir | HCV NS3/4A Protease | Developed for the treatment of chronic HCV infections. researchgate.net |

| Grazoprevir | HCV NS3/4A Protease | A component of approved combination therapies for HCV. researchgate.net |

| Vaniprevir | HCV NS3/4A Protease | An HCV protease inhibitor developed for therapeutic use. researchgate.net |

Critical Component in Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The (1R,2S) stereoisomer of this compound (vinyl-ACCA) is a cornerstone in the design of several advanced, direct-acting antiviral agents against the Hepatitis C Virus. It serves as a key building block for potent inhibitors of the HCV NS3/4A protease, an enzyme critical for viral replication. nih.govresearchgate.net The successful synthesis of this amino acid on a large scale was a crucial step in the clinical development of these antiviral drugs. nih.gov

The vinyl-ACCA moiety is a fundamental structural component integrated into the molecular framework of numerous HCV NS3/4A protease inhibitors. Its incorporation is a defining feature of a class of potent macrocyclic and acyclic peptidomimetic inhibitors.

BILN 2061 (Ciluprevir): This was a pioneering first-in-class HCV NS3 protease inhibitor to be tested in humans. nih.gov this compound is a key building block in the synthesis of BILN 2061, demonstrating a significant reduction in viral load in patients with HCV genotype 1. nih.gov

Danoprevir: This macrocyclic inhibitor also incorporates the vinyl-ACCA fragment as a key chiral component in its structure. researchgate.net Its synthesis leverages this building block to achieve high potency against the viral protease. drughunter.com

Grazoprevir: This inhibitor, used in combination therapies for chronic HCV, features the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid structure within its complex macrocyclic scaffold. researchgate.net

Vaniprevir: Similar to Grazoprevir, Vaniprevir is another macrocyclic protease inhibitor whose synthesis utilizes the unique vinyl-ACCA framework. researchgate.net

Table 1: HCV Protease Inhibitors Incorporating this compound

| Inhibitor Name | Alternate Name(s) | Structural Class | Role of this compound |

|---|---|---|---|

| Ciluprevir | BILN 2061 | Macrocyclic Peptidomimetic | Key building block and P1 fragment. nih.gov |

| Danoprevir | ITMN-191 | Macrocyclic Peptidomimetic | Key chiral fragment at the P1 position. researchgate.net |

| Grazoprevir | MK-5172 | Macrocyclic Peptidomimetic | Integral structural component. researchgate.net |

| Vaniprevir | MK-7009 | Macrocyclic Peptidomimetic | Integral structural component. researchgate.net |

In the field of protease inhibitor design, the interaction between the inhibitor and the enzyme's active site is described by the binding of different parts of the inhibitor (P1, P2, etc.) into corresponding pockets of the protease (S1, S2, etc.). nih.gov The this compound moiety is expertly designed to function at the P1 position of peptidomimetic inhibitors. nih.gov

The P1 residue of an inhibitor fits into the S1 specificity pocket of the protease, which is a crucial interaction for potent inhibition. nih.gov The unique, rigid structure of the cyclopropane ring of vinyl-ACCA, combined with the vinyl group, provides an optimal fit within the hydrophobic S1 pocket of the HCV NS3 protease, which includes residues like Phe154. nih.govnih.gov This precise fit contributes significantly to the high binding affinity and specificity of the inhibitors, effectively blocking the protease from cleaving the viral polyprotein and thus halting viral replication.

The vinyl group of this compound is not just a passive structural element; it is a key functional handle for advanced chemical synthesis. Specifically, it enables the formation of large ring structures (macrocycles) through a powerful reaction known as Ring-Closing Metathesis (RCM). wikipedia.orgdrughunter.com

RCM is a catalytic reaction that forms a new carbon-carbon double bond by joining two terminal alkenes within the same molecule, releasing ethylene gas as a byproduct. wikipedia.orgorganic-chemistry.org In the synthesis of inhibitors like Danoprevir and BILN 2061, a peptide-like chain is constructed that includes the vinyl-ACCA at one end and another terminal alkene at a different position. The application of an RCM catalyst (typically based on ruthenium) initiates the cyclization, using the vinyl group of vinyl-ACCA to form the macrocyclic ring. drughunter.comorganic-chemistry.org This macrocyclization is a critical strategy in drug design as it constrains the molecule's conformation, reducing its flexibility. drughunter.com This pre-organization into a shape that closely mimics the bound state at the enzyme's active site leads to a significant increase in binding potency and selectivity. drughunter.com

Bioisosteric Relationships and Analog Design in Drug Discovery

The unique structural and conformational properties of this compound (vinyl-ACCA) have established it as a critical pharmacophoric element in a number of potent inhibitors targeting the hepatitis C virus (HCV) NS3 protease. The design of analogs and the exploration of bioisosteric relationships have been pivotal in optimizing the potency, selectivity, and pharmacokinetic profiles of these antiviral agents. The rigid cyclopropane scaffold of vinyl-ACCA plays a crucial role in pre-organizing the inhibitor into a bioactive conformation, thereby minimizing the entropic penalty upon binding to the protease.

The Significance of the Cyclopropyl Scaffold and Stereochemistry

The cyclopropyl ring in vinyl-ACCA is a key contributor to its biological activity. Its rigid nature helps to lock the P1 side chain of the inhibitor in an optimal orientation for binding within the S1 pocket of the HCV NS3 protease. Structure-activity relationship (SAR) studies have consistently shown that analogs containing a 1-aminocyclopropane-1-carboxylic acid (ACPC) moiety at the P1 position are generally more selective compared to those with more flexible aminobutyric acid residues. nih.gov

The stereochemistry of vinyl-ACCA is paramount for its inhibitory activity. The (1R, 2S) configuration is the essential isomer for potent inhibition of the HCV NS3 protease. nih.gov This specific arrangement of the amino, carboxyl, and vinyl groups is crucial for the precise interactions with the amino acid residues lining the active site of the enzyme.

Analog Design and Bioisosteric Replacements

The design of analogs of vinyl-ACCA has primarily focused on modifications of the vinyl group and the carboxylic acid moiety to enhance inhibitor performance.

One notable example of a bioisosteric replacement for the vinyl group is the use of a difluoromethyl group. In the development of the potent HCV NS3/4A protease inhibitor glecaprevir (B607649), a difluoromethyl cyclopropyl amino acid was incorporated at the P1 position. nih.gov This substitution highlights that modifications to the electronic and steric properties of the substituent at the 2-position of the cyclopropane ring can lead to highly effective inhibitors.

Further studies have explored the impact of replacing the vinyl group with other small moieties. A direct comparison between inhibitors containing a P1 vinylcyclopropyl group and those with a difluoroethyl group has been conducted, providing insight into the structural requirements of the S1 binding pocket. researchgate.net

While the vinyl group has been a hallmark of many potent inhibitors, research has also indicated that its electronic properties may not be universally essential for binding affinity. In certain macrocyclic inhibitors, the saturation of a larger olefinic bridge connecting the P1 and P3 residues did not significantly alter the stability of the inhibitor-enzyme complex, suggesting that the rigidifying effect of the bridge was the more critical factor. mcgill.ca

The carboxylic acid group of vinyl-ACCA is another key site for modification in analog design. This group engages in important hydrogen bonding interactions within the active site of the protease. Researchers have explored various bioisosteric replacements to improve properties such as cell permeability and oral bioavailability. Among the most successful have been acyl sulfonamides, which have proven to be exceptionally powerful C-terminal groups in HCV NS3 protease inhibitors. nih.gov The replacement of the carboxylic acid with a boronic acid has also been investigated, resulting in a peptidyl derivative with modest affinity for the HCV NS3 protease, demonstrating that while the cyclopropane core is important, the nature of the acidic function is critical for potent inhibition.

The following tables summarize some of the key findings in the analog design of inhibitors containing this compound and its derivatives.

| Modification Site | Original Group | Bioisosteric Replacement/Analog | Key Finding | Reference |

| 2-position of Cyclopropane | Vinyl | Difluoromethyl | Incorporation into the potent inhibitor glecaprevir demonstrates the viability of non-vinyl substituents. | nih.gov |

| P1 Side Chain | Vinylcyclopropyl | Difluoroethyl | Provides a direct comparison for SAR studies within the S1 pocket. | researchgate.net |

| Carboxylic Acid | Carboxylic Acid | Acyl Sulfonamide | Acts as a powerful bioisostere, enhancing inhibitor properties. | nih.gov |

| Carboxylic Acid | Carboxylic Acid | Boronic Acid | Resulted in modest affinity, highlighting the importance of the acidic moiety's nature. |

| Compound/Analog Class | Key Structural Feature | Impact on Biological Activity | Reference |

| (1R, 2S)-1-Amino-2-vinylcyclopropanecarboxylic acid | Specific stereoisomer | Essential for potent HCV NS3 protease inhibition. | nih.gov |

| 1-Aminocyclopropane-1-carboxylic acid (ACPC) based inhibitors | Cyclopropyl scaffold at P1 | Generally exhibit good selectivity for HCV NS3 protease. | nih.gov |

| Macrocyclic inhibitors with saturated P1-P3 bridge | Lack of vinyl group electronics | Did not significantly impact the stability of the inhibitor-enzyme complex in this context. | mcgill.ca |

These studies underscore the importance of this compound as a versatile scaffold in drug design. The continued exploration of its bioisosteric relationships and the development of novel analogs are crucial for the discovery of next-generation antiviral therapeutics.

Computational and Theoretical Studies on 1 Amino 2 Vinylcyclopropanecarboxylic Acid

Molecular Modeling for Stereoselectivity Prediction and Mechanism Elucidation

The stereoselective synthesis of the (1R,2S)-isomer of vinyl-ACCA is of significant pharmaceutical interest. The common synthetic route involves the dialkylation of a glycine (B1666218) Schiff base with trans-1,4-dibromo-2-butene. The diastereoselectivity of this cyclopropanation reaction is a critical factor that has been experimentally optimized. Although the term "Models, Chemical" is associated with seminal papers on this synthesis, detailed computational studies that provide predictive models for stereoselectivity or elucidate the reaction mechanism through molecular modeling are not readily found in the primary research articles or their supporting information.

Research in the broader field of computational chemistry has explored the mechanisms of cyclopropanation reactions and the conformational preferences of substituted cyclopropanes using methods like Density Functional Theory (DFT). These studies provide a general framework for understanding the factors that govern stereoselectivity, such as transition state energies and steric and electronic interactions. However, specific computational data, including detailed research findings and data tables for the molecular modeling of 1-Amino-2-vinylcyclopropanecarboxylic acid synthesis, are not available in the reviewed literature. Consequently, the presentation of specific data tables on predicted stereoselectivities or mechanistic elucidation for this compound is not possible based on the current body of published research.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies

The high demand for enantiomerically pure (1R,2S)-vinyl-ACCA has driven the development of various synthetic strategies. uq.edu.aubohrium.com Current methods often involve multi-step processes, including the dialkylation of glycine (B1666218) Schiff bases followed by resolution, or asymmetric synthesis using chiral auxiliaries. nih.govnih.govrsc.org While effective, these routes can present challenges in terms of scalability, cost, and environmental impact. uq.edu.auacs.org

| Modular Synthesis | Employs a Hofmann rearrangement of amido-esters, potentially avoiding neurotoxic oxidants and enabling chromatography-free steps. nih.gov | Further optimization for large-scale production is needed. |

Discovery of Novel Biological Targets

The application of vinyl-ACCA has been predominantly centered on inhibiting HCV protease. nih.govacs.org The rigid cyclopropane (B1198618) scaffold serves as a crucial pharmacophoric element in drugs like Grazoprevir. nih.govresearchgate.net However, this structural motif is underexplored for other biological targets. The unique conformational constraints imposed by the cyclopropane ring could be exploited to design highly selective inhibitors for other enzyme classes, particularly other proteases.

An important future direction is the systematic screening of vinyl-ACCA and its derivatives against a wide array of biological targets. Given that other cyclopropane-containing amino acids have shown activity as N-methyl-D-aspartate (NMDA) receptor ligands, exploring the potential of vinyl-ACCA in neuroscience is a plausible avenue. researchgate.net Computational modeling and high-throughput screening campaigns could accelerate the identification of new protein-ligand interactions, potentially uncovering applications in oncology, inflammatory diseases, or other infectious diseases beyond HCV. The development of metal-based complexes incorporating vinyl-ACCA as a ligand also presents a novel strategy for discovering compounds with unique biological activities. mdpi.com

Advanced Functionalization of the Vinyl and Cyclopropane Moieties

The vinyl and cyclopropane groups of vinyl-ACCA are reactive handles that offer significant opportunities for chemical modification, yet they remain largely unexploited. Advanced functionalization of these moieties could lead to a diverse library of new chemical entities with tailored properties.

Future research should explore a range of chemical transformations:

Vinyl Group Modifications: The double bond is amenable to various reactions, including epoxidation, dihydroxylation, ozonolysis, and metathesis. These transformations can introduce new functional groups, alter the molecule's polarity and hydrogen bonding capacity, and create new points for conjugation to other molecules.

Cyclopropane Ring Modifications: While the cyclopropane ring is stable, its strained nature allows for specific ring-opening reactions or rearrangements under certain conditions, such as with acid mediation or photochemically. wikipedia.org The use of cyclopropyl (B3062369) cuprates represents a method for creating functionalized vinylcyclopropanes. acs.org Furthermore, recent methods for the ring-opening bromination of related cyclopropane systems demonstrate a pathway to halogenated derivatives, which are valuable synthetic intermediates. nih.gov

Table 2: Potential Functionalization Reactions

| Moiety | Reaction Type | Potential Outcome |

|---|---|---|

| Vinyl | Epoxidation, Dihydroxylation | Introduction of hydroxyl groups for altered solubility and H-bonding. |

| Vinyl | Olefin Metathesis | Chain extension or cross-coupling with other molecules. |

| Vinyl | Heck Coupling | Formation of new carbon-carbon bonds. |

| Cyclopropane | Ring-opening reactions | Access to linear, functionalized amino acid backbones. |

| Cyclopropane | Cycloadditions | Creation of more complex polycyclic systems. |

Application in Novel Bioactive Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids is a well-established strategy for designing peptides and peptidomimetics with enhanced properties. nih.govmdpi.com The rigid structure of vinyl-ACCA makes it an excellent candidate for this purpose. When integrated into a peptide sequence, the cyclopropane ring severely restricts the conformational freedom of the peptide backbone. researchgate.netresearchgate.net This can pre-organize the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor binding. gla.ac.uk

This conformational constraint can lead to several advantages:

Increased Potency: By locking the peptide into its bioactive conformation, binding affinity for its target can be significantly enhanced. nih.gov

Enhanced Stability: The unnatural amino acid can confer resistance to proteolytic degradation, prolonging the peptide's half-life in vivo.

Improved Selectivity: A rigid conformation can decrease binding to off-target receptors, reducing potential side effects.

Future research will focus on the synthesis of peptides containing vinyl-ACCA to modulate the activity of known bioactive peptides or to create entirely new ones. altabioscience.com For instance, replacing a key residue in a peptide hormone or a neuropeptide with vinyl-ACCA could lead to analogues with superior therapeutic profiles. nih.gov The successful synthesis of an analogue of the therapeutic peptide Osteostatin using a cyclopropane amino acid highlights the feasibility and potential of this approach. nih.gov The vinyl group also offers a site for subsequent modification or for creating cyclic peptides, further constraining the structure and fine-tuning its biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-2-vinylcyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves cyclopropanation via alkylation of glycine derivatives or carbene-mediated reactions. For example, ethyl ester precursors (e.g., Ethyl 1-amino-2-vinylcyclopropanecarboxylate) are synthesized using diazo compounds or ylides under inert atmospheres, followed by hydrolysis to yield the carboxylic acid . Optimizing reaction temperature (e.g., -78°C to 25°C) and stoichiometry of reagents like trimethylsilyl chloride (TMSCl) can improve enantioselectivity and reduce side products .

Q. How is the stereochemistry and structural integrity of this compound validated experimentally?

- Methodological Answer: Techniques include:

- NMR : H and C NMR to confirm cyclopropane ring geometry and vinyl group positioning .

- X-ray crystallography : Resolves absolute configuration, particularly for enantiomers .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What biological systems are most impacted by cyclopropane-containing amino acids like this compound?

- Methodological Answer: Cyclopropane analogs are studied in plant physiology (e.g., ethylene biosynthesis via ACC deaminase inhibition) and microbial systems. Comparative studies with 1-Aminocyclopropane-1-carboxylic acid (ACC) show that the vinyl group in this compound may alter substrate binding in enzymes like ACC deaminase, affecting ethylene regulation .

Advanced Research Questions

Q. What strategies address enantiomeric instability during the synthesis of this compound?

- Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(II)-carbenoid insertions) enhance stereocontrol. Kinetic resolution via enzymatic hydrolysis (e.g., lipases) can separate enantiomers post-synthesis . Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. How does the vinyl substituent affect enzymatic interactions compared to non-vinyl cyclopropane analogs?

- Methodological Answer: The vinyl group introduces steric and electronic effects. In ACC deaminase studies, vinyl-substituted analogs act as competitive inhibitors with higher values than ACC due to reduced binding affinity. Docking simulations suggest the vinyl group disrupts hydrogen bonding in the enzyme's active site .

Q. What computational approaches predict the reactivity of this compound under physiological conditions?

- Methodological Answer: Molecular dynamics (MD) simulations model cyclopropane ring strain and bond dissociation energies. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack. These methods help assess stability in aqueous buffers or enzymatic environments .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. growth-promoting effects) be reconciled?

- Methodological Answer: Discrepancies arise from concentration-dependent effects or species-specific enzyme interactions. Dose-response assays (e.g., MIC tests for antimicrobial activity) and transcriptomic profiling clarify mechanisms. For example, low concentrations may upregulate stress-response genes in plants, while higher doses inhibit microbial growth .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (nitrile gloves, goggles) to avoid skin/eye irritation (GHS Category 2). Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis. Fume hoods are mandatory during synthesis to mitigate inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.